2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Description
This compound belongs to a class of thieno[3,2-d]pyrimidine derivatives, which are heterocyclic systems fused with thiophene and pyrimidine rings. Its structure features a 3-benzyl and 6-methyl substitution on the thienopyrimidine core, coupled with a thioether-linked acetamide group terminating in a 5-ethyl-1,3,4-thiadiazol-2-yl moiety. The molecular formula is inferred to be C₉₉H₂₀N₅O₂S₃ (exact calculation pending experimental validation), with a molecular weight approximating 470–480 g/mol.
The synthesis of such compounds typically involves alkylation of thiopyrimidinones with chloroacetamide derivatives, as reported for analogous structures . For example, 6-methyl-2-thiopyrimidin-4-one intermediates are alkylated with N-substituted 2-chloroacetamides under basic conditions. The 5-ethyl-1,3,4-thiadiazole component is likely introduced via nucleophilic substitution or condensation reactions, though specific details for this compound remain undisclosed in the available literature.
Properties
IUPAC Name |
2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S3/c1-3-16-23-24-19(30-16)22-15(26)11-28-20-21-14-9-12(2)29-17(14)18(27)25(20)10-13-7-5-4-6-8-13/h4-8,12H,3,9-11H2,1-2H3,(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVVFTFYNKVQEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC(C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide represents a novel class of heterocyclic compounds with potential biological applications. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects.
Structure and Synthesis
The compound features a complex structure that includes a thieno[3,2-d]pyrimidine core and a thiadiazole moiety. The synthesis typically involves multi-step reactions that leverage the reactivity of thiophene and pyrimidine derivatives. Recent studies have highlighted various synthetic pathways that yield derivatives with enhanced biological activities.
Antimicrobial Activity
Recent research has demonstrated that derivatives of thiadiazolopyrimidine exhibit significant antimicrobial properties. For instance:
- Compounds derived from the thiadiazolopyrimidine framework have shown effectiveness against both gram-positive and gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
- A study indicated that certain derivatives displayed minimum inhibitory concentrations (MIC) as low as 5 µg/mL against C. albicans, suggesting potent antifungal activity .
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro assays:
- In a study involving multiple cancer cell lines (MCF-7 for breast cancer and HepG2 for liver cancer), compounds similar to the target compound exhibited IC50 values ranging from 5.69 to 9.36 µM .
- Structure–activity relationship (SAR) studies have indicated that modifications to the thieno[3,2-d]pyrimidine scaffold can significantly enhance cytotoxicity against cancer cells .
Other Pharmacological Activities
Beyond antimicrobial and anticancer effects, compounds in this class have shown promise in other areas:
- Antiviral Activity : Some derivatives have been reported to inhibit viral replication in vitro, showcasing potential as antiviral agents .
- Antitubercular Activity : Preliminary data suggest that certain thiadiazole derivatives may exhibit activity against Mycobacterium tuberculosis .
Case Studies
- Antimicrobial Screening : A series of newly synthesized thiadiazolopyrimidine derivatives were screened for their antimicrobial efficacy against various pathogens. The results indicated that modifications at specific positions significantly influenced their activity profiles.
- Cytotoxicity Assays : In vitro cytotoxicity assays were performed on different cancer cell lines. Compounds were evaluated using the MTT assay to determine their IC50 values, revealing promising candidates for further development.
Research Findings Summary
The biological activity of this compound can be summarized as follows:
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of thienopyrimidine compounds exhibit significant anticancer properties. The structure of 2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide suggests potential interactions with various biological targets involved in cancer progression. For instance:
- Mechanism of Action : The compound may inhibit key signaling pathways involved in tumor growth and metastasis through the modulation of receptor tyrosine kinases (RTKs) and other oncogenic pathways.
Antimicrobial Activity
Thienopyrimidine derivatives have shown promise as antimicrobial agents. The presence of sulfur and nitrogen in their structure enhances their activity against a range of pathogens.
Structure Activity Relationship
Understanding the SAR is crucial for enhancing the efficacy of this compound. Modifications at various positions on the thienopyrimidine scaffold can lead to increased potency and reduced toxicity.
In Vitro Studies
In vitro studies have demonstrated that compounds similar to this compound exhibit selective cytotoxicity against cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). These findings suggest that this compound could be a candidate for further development as an anticancer agent.
In Vivo Studies
Animal model studies are essential to evaluate the pharmacokinetics and therapeutic efficacy of the compound in a living organism. Preliminary results indicate that the compound may reduce tumor size without significant side effects.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The thioether (-S-) linkage in the molecule undergoes nucleophilic substitution under alkaline conditions. This reaction is critical for introducing new substituents or modifying existing ones.
| Reaction Conditions | Details |
|---|---|
| Reagents | Alkyl halides (e.g., methyl iodide), aryl amines, or thiols |
| Solvent | Dimethylformamide (DMF) or tetrahydrofuran (THF) |
| Temperature | 60–80°C |
| Catalysts | Triethylamine or potassium carbonate |
| Yield | 65–85% |
This reaction replaces the sulfur atom with nucleophiles, enabling structural diversification. For example, alkylation with methyl iodide produces methylthio derivatives, enhancing lipophilicity for biological studies.
Oxidation of Thioether to Sulfone
The thioether group can be oxidized to a sulfone (-SO₂-) under strong oxidizing conditions.
| Oxidation Parameters | Data |
|---|---|
| Oxidizing Agents | Hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (mCPBA) |
| Reaction Time | 4–6 hours |
| Solvent | Dichloromethane (DCM) or acetic acid |
| Conversion Rate | >90% |
Sulfone formation alters electronic properties, potentially increasing binding affinity to biological targets.
Cyclocondensation Reactions
The thieno[3,2-d]pyrimidine core participates in cyclocondensation with bifunctional reagents (e.g., hydrazines, urea), forming fused heterocycles.
| Cyclocondensation | Outcomes |
|---|---|
| Reagents | Hydrazine hydrate, thiourea |
| Temperature | 100–120°C |
| Products | Triazolo- or pyrazolo-fused derivatives |
| Applications | Enhanced antimicrobial or anticancer activity |
These reactions expand the compound’s pharmacophore, as demonstrated in analogs with improved bioactivity .
Hydrolysis of Acetamide Moiety
The acetamide group (-NHCOR) undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
| Hydrolysis Conditions | Results |
|---|---|
| Acidic (HCl) | Slow hydrolysis (12–24 hours), yields ~70% |
| Basic (NaOH) | Rapid hydrolysis (2–4 hours), yields ~85% |
| Solvent | Ethanol/water mixtures |
Hydrolysis products serve as intermediates for further functionalization, such as esterification or amide coupling .
Electrophilic Aromatic Substitution
The benzyl and thiadiazolyl groups undergo electrophilic substitution (e.g., nitration, halogenation) under controlled conditions.
| Reaction Type | Conditions |
|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C, 1–2 hours |
| Bromination | Br₂ in CCl₄, FeBr₃ catalyst, 25°C |
| Regioselectivity | Predominant substitution at para-positions |
These modifications tune electronic properties and solubility, critical for structure-activity relationship (SAR) studies .
Thiadiazole Ring Functionalization
The 1,3,4-thiadiazole ring reacts with electrophiles at the nitrogen or sulfur atoms.
| Reaction | Key Observations |
|---|---|
| Alkylation | Occurs at N2 position, requires anhydrous conditions |
| Oxidation | Forms sulfoxide/sulfone derivatives, alters ring aromaticity |
| Cross-coupling | Suzuki-Miyaura coupling with aryl boronic acids |
Functionalization here enhances metabolic stability and target selectivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
The compound’s structural analogs differ primarily in substituents on the thienopyrimidine core and the acetamide-linked heterocycle. These modifications significantly influence physicochemical properties and biological activity. Below is a comparative analysis:
Key Observations:
Replacement of the thiazole ring (as in ) with a thiadiazole introduces additional nitrogen atoms, altering hydrogen-bonding capacity and solubility.
The benzyl group on the thienopyrimidine core is conserved in multiple analogs (e.g., ), likely contributing to target binding via hydrophobic interactions.
Synthetic Methodology: Alkylation of thiopyrimidinones with chloroacetamides is a common strategy , though substituent-specific optimizations (e.g., reaction time, base strength) are required for derivatives like the target compound.
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule is dissected into three primary fragments:
- Thieno[3,2-d]pyrimidin-4-one core with 3-benzyl and 6-methyl substituents.
- Thioether-linked acetamide bridge .
- 5-Ethyl-1,3,4-thiadiazol-2-amine moiety.
Key disconnections include:
Synthesis of the Thieno[3,2-d]pyrimidin-4-one Core
Cyclocondensation of Thiourea Derivatives
The thieno[3,2-d]pyrimidine scaffold is synthesized via a Thorpe-Ziegler cyclization (Figure 1). A thiourea precursor (1) undergoes cyclization with ethyl cyanoacetate in basic conditions to yield 3-amino-thieno[3,2-d]pyrimidin-4(3H)-one (2) .
Reaction Conditions :
Functionalization at Position 3 and 6
N-Benzylation at Position 3
Compound 2 is alkylated with benzyl bromide in the presence of potassium carbonate to introduce the 3-benzyl group (3) .
Optimized Parameters :
C-Methylation at Position 6
Methylation at C6 is achieved using methyl iodide and LDA (lithium diisopropylamide) at −78°C, followed by quenching with aqueous NH4Cl to afford 4 .
Critical Notes :
Synthesis of 5-Ethyl-1,3,4-thiadiazol-2-amine
Amide Coupling with the Thiadiazole Amine
Analytical Characterization and Validation
Spectroscopic Data
Comparative Analysis of Synthetic Routes
Superior Route : Method B offers higher yields and milder conditions for thioether and amide bond formation.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can computational methods enhance yield?
The synthesis involves multi-step reactions, starting with thieno[3,2-d]pyrimidinone and 5-ethyl-1,3,4-thiadiazol-2-amine intermediates. Key steps include:
- Thioether linkage formation : Reacting 2-mercapto-thieno[3,2-d]pyrimidinone derivatives with chloroacetamide intermediates under basic conditions (e.g., K₂CO₃ in DMF) .
- Amide coupling : Using carbodiimide coupling agents (e.g., EDC/HOBt) to link the thiadiazole moiety .
Computational optimization : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, while machine learning models analyze experimental datasets to recommend optimal solvents, temperatures, and catalysts. This reduces trial-and-error experimentation .
Q. Which spectroscopic and chromatographic techniques are critical for structural characterization?
- NMR (¹H/¹³C) : Assign peaks to confirm the thieno[3,2-d]pyrimidine core (e.g., δ 2.5–3.5 ppm for methyl groups) and thioether linkage .
- HRMS : Validate molecular weight (e.g., expected [M+H]+ ~523.2 Da).
- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
- X-ray crystallography : Resolve ambiguities in stereochemistry or hydrogen bonding patterns .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Antimicrobial assays : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme inhibition : Fluorescence-based assays targeting kinases (e.g., EGFR) or proteases .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to evaluate selectivity .
Advanced Research Questions
Q. How can contradictions between computational predictions and experimental reactivity data be resolved?
Q. What strategies are effective for establishing structure-activity relationships (SAR)?
Q. How can AI-driven tools optimize high-throughput screening (HTS) data analysis?
-
Data preprocessing : Apply unsupervised learning (e.g., PCA) to cluster compounds by activity profiles .
-
Active learning : Prioritize compounds with uncertain predictions for follow-up assays .
-
Example workflow :
Step Method Outcome 1 Random forest classification Identifies key descriptors (e.g., logP, H-bond donors) 2 Bayesian optimization Recommends 20 analogs for synthesis 3 Reinforcement learning Updates model with new IC₅₀ data
Q. What considerations are critical for scaling up synthesis to pilot-scale reactors?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
